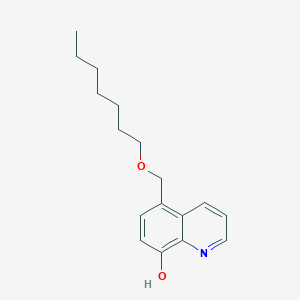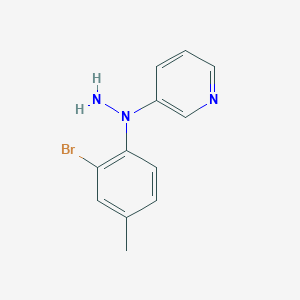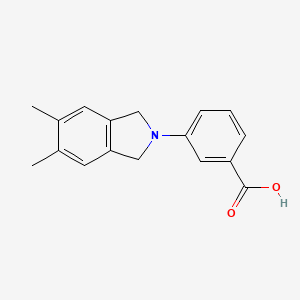
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- is a chemical compound known for its unique structure and properties It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds
準備方法
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves several steps. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: In industry, it is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-methyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl): This compound lacks the 8-methyl group, which may result in different chemical and biological properties.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-8-ethyl: This compound has an ethyl group instead of a methyl group at the 8-position, which may affect its reactivity and interactions with other molecules.
特性
CAS番号 |
81250-28-4 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC名 |
8-methyl-1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-8(2)6-17-12-11(15-10(5)16-12)13(19)18(14(17)20)7-9(3)4/h8-9H,6-7H2,1-5H3,(H,15,16) |
InChIキー |
WRQBKBUITFMSFG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


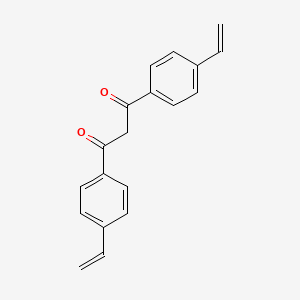
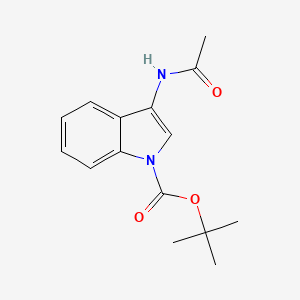
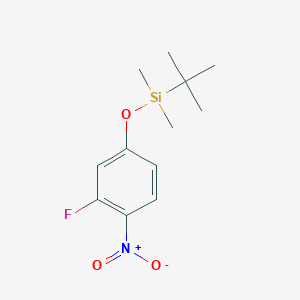
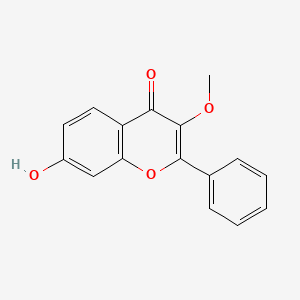
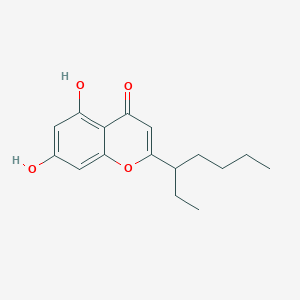
silane](/img/structure/B11848895.png)
![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)

![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)
